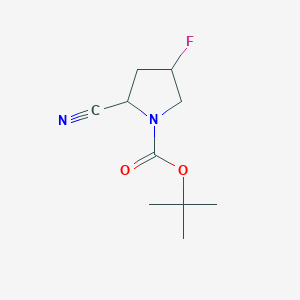
N-t-BOC-trans-4-Fluoro-L-Prolinonitrile
Übersicht
Beschreibung
N-t-BOC-trans-4-Fluoro-L-Prolinonitrile is a chiral compound that has gained attention in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a fluorine atom attached to a pyrrolidine ring. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-trans-4-Fluoro-L-Prolinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-4-fluoropyrrolidine and tert-butyl chloroformate.
Protection: The amino group of ®-4-fluoropyrrolidine is protected using tert-butyl chloroformate to form the Boc-protected intermediate.
Cyanation: The Boc-protected intermediate undergoes cyanation using a suitable cyanating agent, such as sodium cyanide or trimethylsilyl cyanide, to introduce the cyano group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-t-BOC-trans-4-Fluoro-L-Prolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products
Substitution: Products with various functional groups replacing the fluorine atom.
Reduction: Primary amine derivatives.
Hydrolysis: Free amine without the Boc protecting group.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-t-BOC-trans-4-fluoro-L-prolinonitrile is utilized as a precursor in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in diverse reactions, leading to the formation of biologically active compounds.
Case Study: Synthesis of Integrin Inhibitors
Research has demonstrated that derivatives synthesized from this compound exhibit potent inhibitory activity against αvβ3 integrins, which are implicated in cancer metastasis. One study reported an IC₅₀ value of 0.02 nM for a derivative synthesized from this compound, highlighting its potential as a therapeutic agent in oncology .
NMR Probes
The compound is also employed in the development of chiral NMR probes. By reacting with specific aldehydes, it produces chiral probes that can be used to determine the enantiomeric purity of amino acids through NMR spectroscopy. This application is crucial in both synthetic organic chemistry and pharmaceutical development, where enantiomeric purity is often critical .
Catalysis
This compound has been explored for its ability to coordinate with metal centers, forming stable complexes that can act as catalysts in various organic transformations. For instance, palladium complexes derived from this proline derivative have shown promise in catalytic olefination reactions, achieving enantiomeric excesses up to 24% .
Radiochemistry
The compound serves as a precursor for the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging. Automated synthesis methods have been developed for producing cis- and trans-4-[^18F]fluoro-L-proline from N-t-BOC-trans-4-hydroxy-L-proline derivatives. These radiolabeled compounds are valuable for detecting diseases such as pulmonary fibrosis and various carcinomas .
Organic Synthesis
As a versatile building block, this compound is integral to organic synthesis strategies aimed at constructing complex molecular architectures. Its reactivity allows for straightforward modifications leading to diverse functionalized products.
Wirkmechanismus
The mechanism of action of N-t-BOC-trans-4-Fluoro-L-Prolinonitrile involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorine atom can influence the compound’s reactivity and binding affinity. The Boc protecting group provides stability during synthetic transformations, allowing for selective reactions at other functional sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate: A compound with similar stereochemistry but different functional groups.
(2R,4R)-4-methyl-2-pipecolic acid: Another chiral compound with a pyrrolidine ring but different substituents.
Uniqueness
N-t-BOC-trans-4-Fluoro-L-Prolinonitrile is unique due to the combination of its Boc protecting group, cyano group, and fluorine atom. This combination provides a distinct reactivity profile and makes it a versatile intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C10H15FN2O2 |
|---|---|
Molekulargewicht |
214.24 g/mol |
IUPAC-Name |
tert-butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3 |
InChI-Schlüssel |
QAKRZINKSNCLEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#N)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













